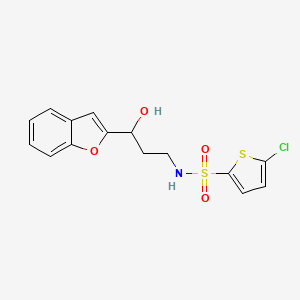

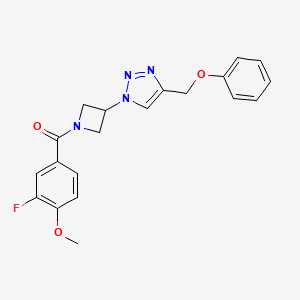

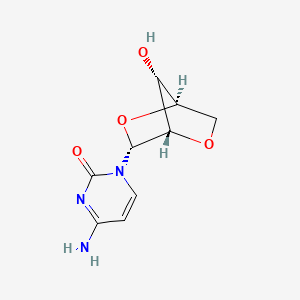

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are an important constituent of many fused heterocycles .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for the synthesis of a series of novel heterocycles . Other methods involve the reaction of salicylaldehyde and chloroacetic acid, Perkin rearrangement of coumarin, and cyclization of 2-alkyne phenols .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed by various spectroscopic methods along with the X-ray crystal structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and can involve multiple steps. For example, the synthesis of a series of novel heterocycles involved facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds, including N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

In addition to their anti-tumor properties, benzofuran compounds have also been found to possess antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds have been found to exhibit anti-oxidative activities . This property could make them useful in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Drug Discovery and Synthesis Studies

Due to its unique structure, N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE is valuable in drug discovery and synthesis studies. It can serve as a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Cytotoxic Properties

The compound has been tested for its cytotoxic properties on human cancer cells and healthy cells . Understanding its cytotoxic properties can help in the development of targeted therapies with fewer side effects .

Mécanisme D'action

While the specific mechanism of action for “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” is not available, benzofuran derivatives have been found to exhibit various biological activities. For example, some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient methods for their synthesis.

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJFBCYRZNDHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)

![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)